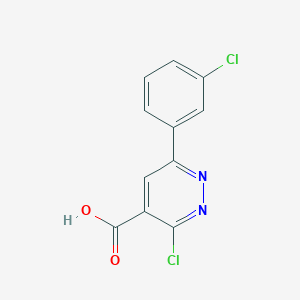

3-Chloro-6-(3-chlorophenyl)pyridazine-4-carboxylic acid

Description

Properties

IUPAC Name |

3-chloro-6-(3-chlorophenyl)pyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2O2/c12-7-3-1-2-6(4-7)9-5-8(11(16)17)10(13)15-14-9/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAFISXZECJNPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NN=C(C(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-6-(3-chlorophenyl)pyridazine-4-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

The compound exhibits various biological activities, including:

- Antimicrobial Activity : It has been studied for its potential to inhibit the growth of bacteria and fungi.

- Anticancer Properties : Research indicates it may have cytotoxic effects against certain cancer cell lines.

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, which can modulate various biological pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes or receptors, thereby affecting cellular processes.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases.

- Receptor Modulation : By binding to certain receptors, it can alter signaling pathways that are crucial for cellular function.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of halogen substituents, such as chlorine, significantly influences its potency and selectivity against various biological targets.

| Substituent Position | Type | Effect on Activity |

|---|---|---|

| 3 | Chlorine | Enhances antibacterial and anticancer activity |

| 6 | Chlorophenyl | Increases binding affinity to target enzymes |

| 4 | Carboxylic | Essential for maintaining structural integrity |

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the antibacterial activity of related pyridazine derivatives, revealing that compounds with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 512 µg/mL against various strains, suggesting that halogenated derivatives play a crucial role in enhancing antimicrobial properties .

- Anticancer Activity : Research involving the compound's cytotoxic effects on cancer cell lines demonstrated promising results. For instance, in vitro assays showed that it could induce apoptosis in breast cancer cells with IC50 values indicating effective inhibition at low concentrations .

- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit specific enzymes linked to cancer progression. For example, it showed potent inhibition against enzymes involved in the NAE-producing pathway, which is crucial for cancer cell metabolism .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a valuable building block in the synthesis of potential pharmaceutical agents. Its structural features allow it to interact with specific biological targets, making it useful in drug design. Notably, it has been investigated for its inhibitory effects on various enzymes and receptors.

Key Biological Activities

- Antioxidant Activity : Exhibits protective effects against oxidative stress-related diseases.

- Antimicrobial Activity : Demonstrates effectiveness against both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentration (MIC) values for Staphylococcus aureus and Escherichia coli range from 32 to 512 µg/mL.

- Tyrosinase Inhibition : In vitro studies indicate that this compound effectively inhibits tyrosinase, with IC50 values lower than traditional inhibitors like kojic acid, suggesting its potential as a skin-lightening agent.

- Anti-inflammatory Activity : Preliminary studies suggest inhibition of cyclooxygenase (COX) enzymes, indicating potential anti-inflammatory properties.

Agrochemicals

Herbicide and Pesticide Development

Research indicates that 3-Chloro-6-(3-chlorophenyl)pyridazine-4-carboxylic acid may be effective in developing new herbicides and pesticides. Its mode of action typically involves interference with biochemical pathways in target organisms, leading to their inhibition or death.

Material Science

Synthesis of Novel Materials

The compound is explored for its potential use in synthesizing materials with specific electronic or optical properties. Its unique chemical structure can contribute to the development of advanced materials used in electronics and photonics.

Case Studies

-

Tyrosinase Inhibition Study

A study focused on the design of small molecules incorporating the chlorophenyl motif demonstrated enhanced inhibitory activity against Agaricus bisporus tyrosinase (AbTYR). The presence of the chlorine atom was crucial for increasing potency compared to parent compounds. -

Antimicrobial Evaluation

The compound was tested against various bacterial strains, showing promising results in inhibiting growth, particularly in strains associated with skin infections. -

Anti-inflammatory Research

Studies indicated that derivatives of this compound exhibited significant inhibition of COX enzymes, showcasing its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic Acid (CAS 68254-09-1)

Structural Differences :

- Core: Pyridazine with a 4-oxo-1,4-dihydro group instead of a fully aromatic ring.

- Substituents: Methyl at position 6, oxo at position 4, and 3-chlorophenyl at position 1.

Implications : - The methyl group may reduce steric hindrance but lower reactivity due to electron-donating effects.

Data :

3-Chloro-6-[(4-Methyl-3-Nitrophenyl)Amino]Pyridine-2-Carboxylic Acid

Structural Differences :

- Core: Pyridine instead of pyridazine.

- Substituents: Nitro and methyl groups on the phenyl ring, amino linker. Implications:

- The nitro group (-NO₂) is strongly electron-withdrawing, increasing acidity and reactivity in electrophilic substitutions.

- Data:

6-(3-Chloro-2-Fluorophenyl)Pyrimidine-4-Carboxylic Acid

Structural Differences :

- Core: Pyrimidine (two nitrogen atoms at positions 1 and 3) vs. pyridazine (positions 1 and 2).

- Substituents: Fluoro and chloro on the phenyl ring.

Implications : - Fluorine’s electronegativity enhances lipophilicity and metabolic stability compared to purely chloro-substituted analogs.

- Data:

Pyridazine, 3-Chloro-6-Methyl-4-Phenyl (CAS 196934-28-8)

Structural Differences :

- Lacks the carboxylic acid group; features methyl and phenyl substituents.

Implications : - Absence of COOH reduces solubility in aqueous media.

- Methyl and phenyl groups increase hydrophobicity, favoring organic solvents.

Data :

| Property | Target Compound | 3-Chloro-6-methyl-4-phenylpyridazine |

|---|---|---|

| Molecular Formula | C₁₁H₆Cl₂N₂O₂ (inferred) | C₁₁H₉ClN₂ |

| Solubility | Moderate (polar solvents) | Low (non-polar solvents) |

Limitations and Data Gaps

- Direct physicochemical data (e.g., melting points, pKa) for the target compound are unavailable in the provided evidence.

Preparation Methods

Synthesis via Pyridazinone Intermediate and Chlorination

A common approach involves the preparation of a 6-(3-chlorophenyl)pyridazin-3(2H)-one intermediate, which is then chlorinated to introduce the chlorine at position 3, followed by conversion to the carboxylic acid.

- Step 1: Synthesis of 6-(3-chlorophenyl)pyridazin-3(2H)-one by condensation of appropriate hydrazine derivatives with 3-chlorobenzoyl precursors under reflux in acidic media.

- Step 2: Chlorination of the pyridazinone using phosphorus oxychloride (POCl3) at elevated temperatures (around 100 °C) for 2 hours to yield 3-chloro-6-(3-chlorophenyl)pyridazine.

- Step 3: Hydrolysis of the corresponding ester or nitrile to the carboxylic acid under basic or acidic conditions.

Reaction Conditions and Yields:

This method is supported by detailed nuclear magnetic resonance (NMR) and elemental analysis data confirming the structure and purity of intermediates and final products.

Direct Hydrolysis of Esters to Carboxylic Acid

Another preparation route involves starting from the corresponding this compound esters, which are hydrolyzed under basic conditions to yield the target acid.

- The ester is treated with aqueous sodium hydroxide solution at room temperature or mild heating.

- The reaction mixture is then acidified to precipitate the carboxylic acid.

- The product is filtered, washed, and dried.

This method is advantageous for its simplicity and high yield (above 90%) and is used industrially for scale-up.

Palladium-Catalyzed Carbonylation of Dihalopyridines

A more advanced and selective method involves palladium-catalyzed carbonylation of 2,3-dihalopyridines with carbon monoxide and an alkanol to form pyridine carboxylic acid esters, which can be further converted to the acid.

- This method uses a palladium complex with bis-diphenylphosphine ligands.

- Reaction proceeds under mild conditions with high selectivity and yield.

- The esters formed are then hydrolyzed to the carboxylic acid.

This method is notable for its economy and environmental friendliness compared to traditional chlorination and hydrolysis routes.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|---|

| Pyridazinone intermediate + POCl3 | Hydrazine, glyoxylic acid, POCl3, reflux | Well-established, good purity | Multiple steps, uses POCl3 | 90-94 |

| Ester hydrolysis | NaOH aqueous, acidification | Simple, scalable | Requires ester precursor | 90+ |

| Pd-catalyzed carbonylation | Pd catalyst, CO, alkanol, weak base | High selectivity, eco-friendly | Requires specialized catalyst | ~90 |

Research Findings and Notes

- The chlorination step using phosphorus oxychloride is critical for introducing the chlorine at position 3 of the pyridazine ring, with reaction times typically around 2 hours at 100 °C to achieve high yields and purity.

- Hydrolysis of esters to acids is highly efficient under mild basic conditions, with yields above 90% reported, and the process is often used industrially due to its simplicity and cost-effectiveness.

- Palladium-catalyzed carbonylation offers a modern alternative that improves yield and selectivity, reducing side reactions and environmental impact.

- Spectroscopic data (1H NMR, 13C NMR, IR) and elemental analysis confirm the successful synthesis of the target compound and its intermediates, ensuring structural integrity.

Q & A

Q. What methodologies validate its mechanism of action in complex biological systems?

- Methodological Answer : Combine CRISPR-Cas9 gene editing to knock out putative targets and assess functional rescue. Use photoaffinity labeling with a radiolabeled analog to identify binding proteins. Metabolomics can reveal downstream pathway perturbations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.